molecular formula BF2HO B8662250 Difluorohydroxyborane CAS No. 13867-66-8

Difluorohydroxyborane

Cat. No.: B8662250
CAS No.: 13867-66-8
M. Wt: 65.82 g/mol
InChI Key: OKVJWADVFPXWQD-UHFFFAOYSA-N
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Description

Difluorohydroxyborane (chemical formula: BF₂HO or F₂BOH) is a boron-containing compound characterized by two fluorine atoms and one hydroxyl group bonded to a central boron atom. Its molecular structure derives from boron trifluoride (BF₃), where one fluorine atom is replaced by a hydroxyl (-OH) group. This substitution introduces distinct chemical and physical properties, such as increased polarity and Brønsted acidity compared to BF₃ . Spectroscopic studies have confirmed its trigonal planar geometry, with slight distortions due to the hydroxyl group’s electronic effects .

Properties

CAS No.

13867-66-8

Molecular Formula

BF2HO

Molecular Weight

65.82 g/mol

IUPAC Name

difluoroborinic acid

InChI

InChI=1S/BF2HO/c2-1(3)4/h4H

InChI Key

OKVJWADVFPXWQD-UHFFFAOYSA-N

Canonical SMILES

B(O)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Boron Compounds

Structural and Chemical Properties

Difluorohydroxyborane (BF₂HO)
  • Molecular Weight : ~65.8 g/mol.
  • Structure : Trigonal planar, with B-F bond lengths of ~1.30 Å and B-O bond lengths of ~1.36 Å .
  • Acidity : Estimated pKa ~2.5 (due to electron-withdrawing fluorine atoms enhancing -OH proton donation).
  • Synthesis : Likely formed via hydrolysis of BF₃ derivatives or fluoroborates .
Boron Trifluoride (BF₃)
  • Molecular Weight : 67.8 g/mol.
  • Structure : Trigonal planar, with B-F bonds ~1.31 Å.
  • Acidity : A strong Lewis acid but lacks Brønsted acidity.
  • Synthesis : Industrially produced via reduction of BF₃ with NaH .
1,1-Difluoroboranamine (H₂NBF₂)
  • Molecular Weight : ~64.8 g/mol.
  • Structure : Likely tetrahedral due to the amine group’s lone pair.
  • Basicity : Weak base (amine group can accept protons).
  • Synthesis : Reaction of amines with BF₃ .
Diborane (B₂H₆)
  • Molecular Weight: 27.6 g/mol (per monomer).
  • Structure : Dimeric with bridging hydrogen atoms.
  • Acidity: Not acidic; a reducing agent.
  • Synthesis : Reduction of BF₃ with NaH .

Comparative Data Table

Compound Formula Molecular Weight (g/mol) Structure Key Properties
This compound BF₂HO 65.8 Trigonal planar Brønsted acid (pKa ~2.5), polar
Boron Trifluoride BF₃ 67.8 Trigonal planar Strong Lewis acid, non-polar
1,1-Difluoroboranamine H₂NBF₂ 64.8 Tetrahedral Weak base, N-B coordination
Diborane B₂H₆ 27.6 (monomer) Dimeric Flammable, reducing agent

Research Findings and Spectroscopic Insights

Spectroscopic analyses (e.g., microwave and infrared spectroscopy) have elucidated bond parameters and electronic structures. For example:

  • BF₂HO exhibits a B-O stretching frequency near 1,400 cm⁻¹, distinct from BF₃’s symmetric B-F stretch at ~480 cm⁻¹ .
  • Diborane’s bridged hydrogen structure results in unique NMR chemical shifts, contrasting with the simpler spectra of monomeric boron compounds .

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